3,7-Dimethyl-nonacosane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

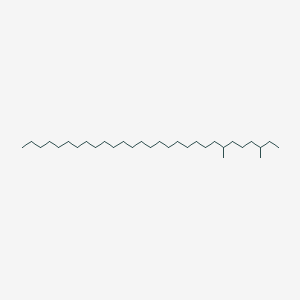

3,7-Dimethyl-nonacosane (C₃₁H₆₄) is a branched alkane with a molecular weight of 436.8399 g/mol. Its IUPAC Standard InChIKey is QLEBORADJZGXKR-UHFFFAOYSA-N, and its structure features methyl groups at the 3rd and 7th positions of a 29-carbon chain (nonacosane backbone) . This compound is notable for its applications in gas chromatography (GC), where it is analyzed using nonpolar columns (e.g., DB-5MS, DB-1) under temperature gradients ranging from 60°C to 330°C . The compound’s structural stability and volatility profile make it a reference standard in chromatographic separations, particularly for studying hydrocarbon mixtures in biological and environmental samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-nonacosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups at the desired positions. This can be done using Grignard reagents or organolithium compounds to introduce the methyl groups at the 3rd and 7th positions of a nonacosane backbone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-nonacosane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, ketones, or carboxylic acids.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, while reduction can lead to the formation of alkanes or alkenes .

Scientific Research Applications

3,7-Dimethyl-nonacosane has various scientific research applications, including:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbons.

Biology: It plays a role in chemical communication among insects, serving as a pheromone or signaling molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

Industry: It is used in the production of lubricants, waxes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-nonacosane involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and organism involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3,7-Dimethyl-nonacosane and related branched alkanes:

Key Observations:

Branching Complexity: this compound has two methyl groups, creating a more compact structure compared to 3-Methylnonacosane (single methyl) and 7-Hexyldocosane (long hexyl chain). This reduces its melting point and increases volatility relative to linear alkanes .

Chromatographic Behavior: this compound elutes at higher temperatures (up to 330°C) due to its longer carbon chain and dual methyl branches, which delay retention in nonpolar GC columns . In contrast, 3-Methylnonacosane (shorter chain) and 7-Hexyldocosane (shorter main chain but bulky substituent) exhibit earlier elution under similar conditions .

Biological and Industrial Relevance: 3-Methylnonacosane: Found in insect cuticular waxes (e.g., fruit flies), where it contributes to water resistance and exhibits antimicrobial properties . 7-Hexyldocosane: Used in industrial lubricants due to its thermal stability and low reactivity .

Physicochemical Properties

- Volatility: this compound > 3-Methylnonacosane > 7-Hexyldocosane (due to chain length and branching effects).

- Melting Point: 7-Hexyldocosane > this compound > 3-Methylnonacosane (bulky substituents increase packing efficiency).

Q & A

Q. Basic: What analytical methods are recommended for the structural elucidation of 3,7-Dimethyl-nonacosane?

Methodological Answer:

Structural characterization requires a combination of high-resolution techniques:

- Nuclear Magnetic Resonance (NMR): Use ¹H NMR (600 MHz) and ¹³C NMR with deuterated chloroform (CDCl₃) to resolve methyl branching at positions 3 and 7. DEPT-135 experiments can confirm carbon hybridization .

- Gas Chromatography-Mass Spectrometry (GC-MS): Employ electron ionization (EI) at 70 eV to fragment the molecule, with a non-polar capillary column (e.g., DB-5MS) for separation. Characteristic fragmentation patterns (e.g., m/z 57, 71) help validate the carbon skeleton .

Q. Basic: How are key physicochemical properties (e.g., melting point, solubility) of this compound experimentally determined?

Methodological Answer:

- Melting Point: Use Differential Scanning Calorimetry (DSC) with a heating rate of 5°C/min under nitrogen purge. Compare against NIST-certified standards for calibration .

- Solubility: Apply the shake-flask method in solvents like hexane or ethanol, followed by HPLC-UV quantification at 210 nm. Ensure equilibration at 25°C ± 0.1°C for 24 hours .

Q. Advanced: What synthetic strategies improve stereoselectivity in this compound synthesis?

Methodological Answer:

- Catalytic Asymmetric Hydroalkylation: Use chiral phosphine ligands (e.g., BINAP) with palladium catalysts to control branching positions .

- Purification: Optimize column chromatography (silica gel, hexane:ethyl acetate gradient) or preparative GC to isolate stereoisomers. Monitor purity via thin-layer chromatography (TLC) with iodine vapor detection .

Q. Advanced: How can molecular dynamics (MD) simulations elucidate this compound’s interactions with lipid bilayers?

Methodological Answer:

- Simulation Setup: Use GROMACS with the CHARMM36 force field. Embed the compound in a DPPC lipid bilayer and run 100-ns simulations at 310 K .

- Analysis: Calculate lateral diffusion coefficients and membrane thickness changes using VMD. Validate with experimental data from Langmuir monolayer assays .

Q. Data Contradictions: How to resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis: Apply the PRISMA framework to screen studies, focusing on variables like assay type (e.g., in vivo vs. in vitro) and dose ranges. Use Cohen’s d to quantify effect sizes .

- Cross-Validation: Replicate key experiments under standardized conditions (e.g., OECD guidelines for ecotoxicity assays) .

Q. Literature Review: What systematic approaches synthesize existing research on this compound’s ecological roles?

Methodological Answer:

- Search Strategy: Use databases like PubMed and Web of Science with MeSH terms (e.g., “methyl-branched alkanes AND insect communication”). Limit to peer-reviewed articles (2000–2025) .

- Quality Assessment: Apply the GRADE framework to evaluate evidence strength, prioritizing studies with robust experimental controls .

Q. Experimental Design: How to design stability studies for this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Analyze degradation products via GC-MS and monitor oxidation markers (e.g., peroxide value) .

- Light Sensitivity: Use a xenon-arc lamp (ICH Q1B) to simulate UV exposure. Quantify photodegradation with HPLC-PDA .

Q. Advanced: What methodologies validate this compound’s role as an insect pheromone?

Methodological Answer:

- Electrophysiological Assays: Perform single-sensillum recordings (SSR) on antennae of target species (e.g., beetles). Compare responses to synthetic vs. natural compounds .

- Field Trials: Use lure traps with controlled release devices (e.g., rubber septa). Quantify attraction rates with ANOVA and post-hoc Tukey tests .

Q. Contamination Control: How to ensure sample purity in this compound research?

Methodological Answer:

- Chromatographic Purity: Use two-dimensional GC×GC-TOF/MS to detect trace impurities (<0.1%). Confirm with ¹H NMR integration of diagnostic peaks .

- Storage: Store samples at -20°C under argon in amber vials to prevent oxidation .

Q. Advanced: What computational models predict the environmental fate of this compound?

Methodological Answer:

- Quantitative Structure-Property Relationship (QSPR): Train models using EPI Suite™ with descriptors like log Kow and molecular weight. Validate against experimental biodegradation data .

- Fugacity Modeling: Apply Level III fugacity models to estimate partitioning into air, water, and soil compartments under temperate climate conditions .

Properties

CAS No. |

73189-60-3 |

|---|---|

Molecular Formula |

C31H64 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

3,7-dimethylnonacosane |

InChI |

InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-31(4)29-26-28-30(3)6-2/h30-31H,5-29H2,1-4H3 |

InChI Key |

QLEBORADJZGXKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.